(-)-Isodocarpin Demonstrates Superior Potency as a Melanogenesis Inhibitor Compared to Structural Analogs
In a direct comparison, (-)-Isodocarpin demonstrated a lower IC50 value for inhibiting melanogenesis in B16 4A5 cells than several closely related ent-kaurane diterpenoids, including enmein, nodosin, and oridonin [1]. This indicates a higher potency for this specific biological activity.
| Evidence Dimension | Melanogenesis inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.19 μM |
| Comparator Or Baseline | Enmein (IC50 = 0.22 μM), Nodosin (IC50 = 0.46 μM), Oridonin (IC50 = 0.90 μM) |
| Quantified Difference | (-)-Isodocarpin is 1.2-fold more potent than enmein, 2.4-fold more potent than nodosin, and 4.7-fold more potent than oridonin. |
| Conditions | B16 4A5 murine melanoma cells |
Why This Matters
This quantifiable superiority in melanogenesis inhibition makes (-)-Isodocarpin the preferred choice for research projects where maximal on-target potency is required.
- [1] Manse, Y., et al. (2017). Melanogenesis Inhibitory Activity of Diterpenoid and Triterpenoid Constituents from the Aerial Part of Isodon trichocarpus. Natural Product Communications, 12(8). View Source
